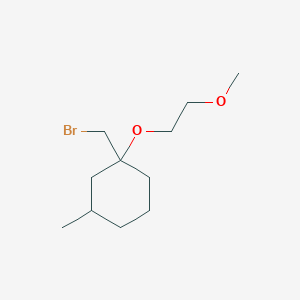
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, a methoxyethoxy group, and a methyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxyethoxylation: The brominated cyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, potassium tert-butoxide (KOtBu) for alkoxide substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction.
Major Products
Substitution: Products such as azides, ethers, or thioethers.
Oxidation: Products such as alcohols, ketones, or carboxylic acids.
Reduction: Products such as alkanes or reduced functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromomethyl group. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and selectivity.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure but with an ethoxyethoxy group, which may influence solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is unique due to the combination of the bromomethyl and methoxyethoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H21BrO2 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO2/c1-10-4-3-5-11(8-10,9-12)14-7-6-13-2/h10H,3-9H2,1-2H3 |
InChI Key |
NVCCRLNHLVLMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















